Boiling Point Differential: 41.1 °C Lower Than Regioisomer 4209-02-3 Facilitates Volatility-Dependent Processing
The boiling point of 1-(4-bromo-2-chlorophenyl)ethanone (252561-81-2) is 265.6±25.0 °C at 760 mmHg [1], whereas its regioisomer 1-(4-bromophenyl)-2-chloroethanone (4209-02-3) exhibits a significantly higher boiling point of 306.7±22.0 °C under identical conditions [2]. This difference of 41.1 °C is substantial and reflects the distinct intermolecular interactions arising from the specific halogen substitution pattern.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 265.6±25.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-(4-Bromophenyl)-2-chloroethanone (CAS 4209-02-3): 306.7±22.0 °C at 760 mmHg |
| Quantified Difference | 41.1 °C lower |
| Conditions | Predicted values at 760 mmHg |
Why This Matters
The lower boiling point implies higher volatility, which can be advantageous in processes requiring vapor-phase transport or solvent removal, and serves as a critical quality control metric to confirm identity and distinguish from the regioisomer.
- [1] ChemSrc. 252561-81-2 | 4'-Bromo-2'-chloroacetophenone. Chemical Book. View Source
- [2] ChemSrc. 4209-02-3 | 2-Chloro-4'-bromoacetophenone. Chemical Book. View Source
